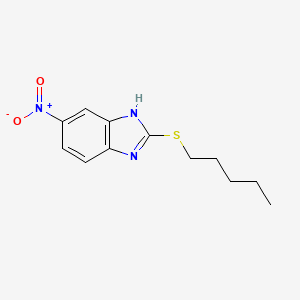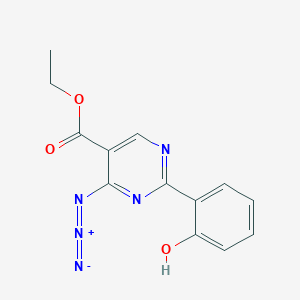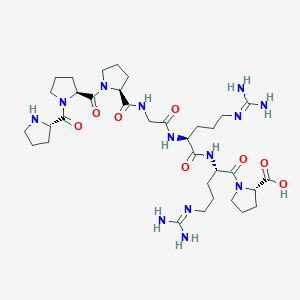
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling of the next amino acid: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize optimized reaction conditions and high-purity reagents to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as histidine or phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.
Applications De Recherche Scientifique
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, alter cellular signaling, or affect protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline (4-L-THOP): A major component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): Another hydroxyproline variant used in organic synthesis.
Uniqueness
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Unlike other similar compounds, this peptide’s sequence allows for targeted interactions with specific molecular targets, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Numéro CAS |
192800-33-2 |
|---|---|
Formule moléculaire |
C37H52N10O10 |
Poids moléculaire |
796.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C37H52N10O10/c38-13-5-4-10-24(32(51)46-28(37(56)57)18-31(49)50)44-33(52)26(16-22-8-2-1-3-9-22)45-34(53)27(17-23-19-39-21-42-23)43-30(48)20-41-35(54)29-12-7-15-47(29)36(55)25-11-6-14-40-25/h1-3,8-9,19,21,24-29,40H,4-7,10-18,20,38H2,(H,39,42)(H,41,54)(H,43,48)(H,44,52)(H,45,53)(H,46,51)(H,49,50)(H,56,57)/t24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
BMGXTHHMMBHXQF-AQRCPPRCSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
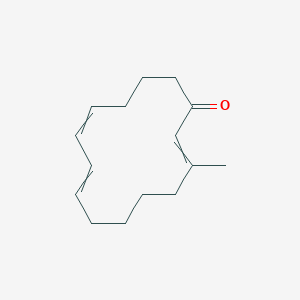

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
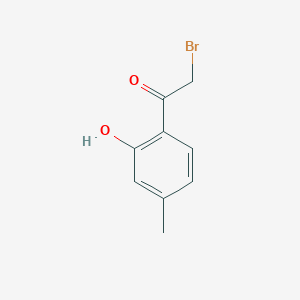
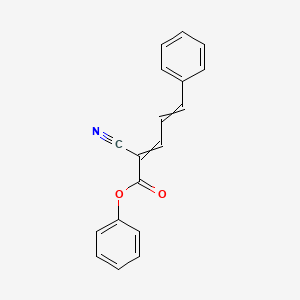
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
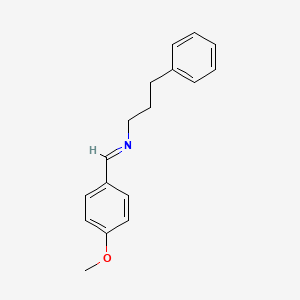
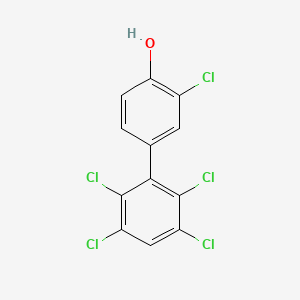
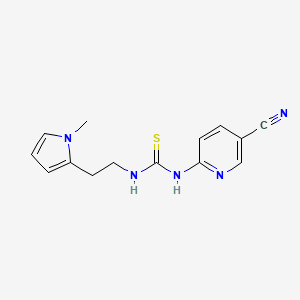
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
